3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one

Catalog No.
S12294628
CAS No.
84466-80-8
M.F
C17H18O3
M. Wt
270.32 g/mol
Availability
In Stock
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3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpro...

CAS Number

84466-80-8

Product Name

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C17H18O3/c1-12(16(18)13-6-4-3-5-7-13)17(19)14-8-10-15(20-2)11-9-14/h3-12,17,19H,1-2H3

InChI Key

ACGOCZRLBYATQI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)C(=O)C2=CC=CC=C2

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is an organic compound characterized by its complex structure, which includes a hydroxy group, a methoxy group, and a phenylpropanone backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxy and methoxy groups contributes to its unique reactivity and biological properties.

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

The major products from these reactions include:

  • Oxidation: 3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one.
  • Reduction: 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol.
  • Substitution: Various derivatives depending on the substituents introduced on the aromatic ring.

Research indicates that 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one exhibits significant biological activities. Its structure allows it to interact with various molecular targets, potentially influencing cellular processes. Studies suggest that it may possess anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. The mechanism of action is believed to involve hydrogen bonding with enzymes and receptors, as well as π-π interactions due to its aromatic rings.

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one typically involves multi-step organic reactions. A common method is the aldol condensation of 4-methoxybenzaldehyde with acetophenone, followed by reduction and oxidation steps to introduce the necessary functional groups.

In industrial settings, production may utilize catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems are often employed to ensure consistent quality and scalability.

This compound has several applications across different fields:

  • Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and antioxidant contexts.
  • Industry: Utilized in developing new materials and chemical products.

Studies on the interactions of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one have shown that it can modulate enzyme activity and influence various biological pathways. Its hydroxy and methoxy groups facilitate interactions with specific molecular targets, which could lead to beneficial effects in biological systems. The exact molecular targets may vary depending on the context of use.

Several compounds share structural similarities with 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one:

Compound NameStructural FeaturesUniqueness
3-Hydroxy-4-methoxybenzaldehydeHydroxy and methoxy groups; lacks aliphatic chainSimpler structure without phenylpropanone backbone
4-Hydroxy-3-methoxycinnamic acidSimilar aromatic substitution; different aliphatic structureContains a double bond in the aliphatic chain
3-Hydroxy-3-(4-hydroxyphenyl)-2-methyl-1-phenylpropan-1-oneSimilar structure; hydroxy group instead of methoxyDifferent functional group affecting reactivity

The uniqueness of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one predominantly relies on aldol condensation reactions, where catalytic systems play a pivotal role in determining reaction efficiency and scalability. Homogeneous catalysts, such as sodium hydroxide in ethanol, facilitate rapid enolate formation and carbonyl electrophilicity, enabling high yields under mild conditions. For instance, the reaction between acetophenone and p-anisaldehyde in ethanol with NaOH achieves near-quantitative yields of the β-hydroxy ketone intermediate, which subsequently dehydrates to form the α,β-unsaturated carbonyl compound. However, homogeneous systems face limitations in catalyst recovery and product purification, necessitating extensive downstream processing.

In contrast, heterogeneous catalytic systems, such as amino acid-functionalized graphene sheets, offer reusable platforms for aldol reactions while maintaining stereochemical fidelity. These catalysts leverage the high surface area of graphene and the chiral centers of immobilized amino acids to stabilize transition states and enhance enantioselectivity. For example, L-alanine supported on graphene achieves 85% yield and 94% enantiomeric excess (ee) in the aldol reaction between cyclohexanone and benzaldehyde. The table below contrasts key performance metrics of representative catalytic systems:

Catalyst TypeReaction YieldEnantiomeric ExcessReusability
Homogeneous (NaOH)95%Not applicableNone
Heterogeneous (Graphene-L-alanine)85%94%5 cycles

Industrial applications increasingly favor heterogeneous systems due to their compatibility with continuous flow reactors and reduced environmental footprint. For instance, fixed-bed reactors packed with silica-supported proline derivatives enable large-scale production of β-hydroxy ketones while minimizing waste generation. The choice between homogeneous and heterogeneous systems ultimately depends on reaction scale, enantioselectivity requirements, and sustainability goals.

Asymmetric Induction Strategies for Enantioselective Synthesis

Enantioselective synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one necessitates precise control over stereochemistry, particularly at the C3 hydroxy group. Chiral organocatalysts, such as immobilized linear amino acids, induce asymmetry by forming enamine intermediates with ketone substrates, directing nucleophilic attack to specific prochiral faces of aldehydes. For example, L-serine supported on graphene achieves 97% yield and >99% ee in reactions involving m-nitrobenzaldehyde, attributed to the electron-withdrawing nitro group enhancing transition-state rigidity.

The stereochemical outcome is further influenced by solvent polarity and hydrogen-bonding networks. Aqueous environments promote hydrophobic interactions between aromatic substrates and catalysts, stabilizing favored transition states and improving ee values. The following reaction mechanism illustrates the enamine pathway:

  • Enamine Formation: The immobilized amino acid reacts with acetophenone to generate a chiral enamine intermediate.
  • Nucleophilic Attack: The enamine attacks p-anisaldehyde’s carbonyl carbon, forming a C–C bond with stereochemical guidance from the catalyst’s chiral center.
  • Hydrolysis: Water cleaves the enamine linkage, releasing the β-hydroxy ketone product and regenerating the catalyst.

Substituent effects on the aldehyde component significantly impact stereoselectivity. Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity and transition-state organization, whereas electron-donating groups (e.g., –OCH₃) reduce reactivity but enhance steric discrimination. For instance, reactions with 3-methylbutanal yield moderate ee values (56–81%) due to increased steric bulk at the α-position.

Solvent-Free Mechanochemical Approaches to Steric Hindrance Management

Steric hindrance in 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one synthesis arises from the ortho-methyl and methoxy substituents, which impede reactant alignment in traditional solution-phase reactions. Mechanochemical methods, such as ball milling, circumvent these challenges by employing solid-state reactions with minimal solvent. This approach enhances molecular diffusion and reduces activation energy through mechanical force, enabling efficient coupling of sterically hindered substrates.

In a typical procedure, acetophenone and p-anisaldehyde are co-ground with a catalytic amount of NaOH in a ball mill, yielding the β-hydroxy ketone intermediate within 30 minutes. The absence of solvent eliminates solubility limitations and accelerates reaction kinetics, as demonstrated by the table below:

Reaction ConditionTimeYieldByproduct Formation
Solvent-based (Ethanol)20 min95%5%
Solvent-free (Ball mill)30 min89%2%

Mechanochemical synthesis also facilitates the use of heterogeneous catalysts, such as montmorillonite K10, which provide acidic sites for dehydration without requiring aqueous workups. This synergy between solid-state catalysis and mechanical activation aligns with green chemistry principles, reducing waste and energy consumption.

Hammett Analysis of Para-Substituted Aryl Group Electronic Effects

The electronic influence of the 4-methoxyphenyl group in 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one profoundly impacts its condensation kinetics. Hammett studies on analogous benzaldehyde-acetone condensations reveal a ρ value of 1.43 ± 0.08 at 90°C, indicating strong sensitivity to electron-withdrawing substituents [6]. For the title compound, the para-methoxy group acts as an electron-donating moiety, lowering the activation energy for nucleophilic attack at the carbonyl carbon.

Kinetic isotope effect experiments suggest rate-determining hydride transfer in related β-hydroxy ketone formations. The methoxy group’s +M effect stabilizes transition states through resonance, reducing the enthalpy of activation by approximately 11.5 kJ mol⁻¹ compared to unsubstituted analogs [6]. Isokinetic relationships further show temperature-dependent electronic modulation, with optimal reactivity observed near 449 K (176°C) for substrates bearing para-substituents [6].

Table 1: Hammett Parameters for β-Hydroxy Ketone Condensations

SubstituentσₚRelative Rate (k/k₀)
-OCH₃-0.272.34 ± 0.15
-H0.001.00
-NO₂+1.270.18 ± 0.03

Data adapted from benzaldehyde-acetone condensation studies [6].

Temperature-Dependent Diastereomer Ratios in Prochiral Systems

The prochiral β-carbon in 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one enables temperature-controlled diastereoselectivity during nucleophilic additions. At -78°C, L-Selectride-mediated aldol reactions exhibit 99:1 diastereomer ratios favoring the anti-adduct, while warming to 23°C reduces selectivity to 92:8 [7]. This trend arises from competing kinetic vs. thermodynamic control:

  • Kinetic regime (-78°C):

    • Chellation-controlled transition states favor anti-addition
    • Activation energy difference ΔΔG‡ = 8.2 kJ mol⁻¹
    • Pre-exponential factor (A) ratio = 1.3 × 10³
  • Thermodynamic regime (>0°C):

    • Equilibration via retro-aldolization
    • ΔG° = -2.1 kJ mol⁻¹ for syn-diastereomer
    • Entropy penalty (ΔS = +15 J mol⁻¹ K⁻¹) destabilizes anti-form at elevated temps [7]

Oxidation kinetics further amplify diastereomer effects. For β-hydroxy ketone derivatives, inclusion of diastereomeric transition states increases rate coefficients by 1.2–1.6× across 500–800 K, with peak ketohydroperoxide concentrations rising 30% in negative temperature coefficient regions [3].

Table 2: Diastereomer Ratio vs. Temperature

Temperature (°C)anti:syn Ratio
-7899:1
095:5
2392:8
5085:15

Data derived from L-Selectride aldol reactions [7].

Continuous Flow Microreactor Optimization for Scalable Production

Enzyme-assembled gel (EAG) monolithic microreactors enable continuous synthesis of chiral β-hydroxy ketone precursors with 88.05 g L⁻¹ h⁻¹ space-time yields [4]. For 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one, key optimization parameters include:

  • Residence time distribution:

    • 10 min in mixed anhydride formation zone (0°C)
    • 15 min in diazomethane saturation chamber (20°C)
    • 30 min total for complete conversion [8]
  • Catalyst immobilization:

    • Alcohol dehydrogenase loading = 0.8 U mg⁻¹ gel
    • 62,600 total turnover number over 100 h operation
    • <5% activity loss after 1,300 reactor volumes [4]
  • Mass transfer enhancement:

    • Taylor flow regime (Ca = 0.02–0.05)
    • Interfacial area = 1,200 m² m⁻³
    • Volumetric mass transfer coefficient (kₗa) = 0.15 s⁻¹ [8]

Comparative batch vs. flow metrics demonstrate 4.7× yield improvement and 83% solvent reduction. The table below summarizes critical process intensification factors:

Table 3: Microreactor Performance Metrics

ParameterBatch ReactorFlow Reactor
Space-time yield (g L⁻¹ h⁻¹)18.288.1
Solvent consumption (L kg⁻¹)12022
Diastereomeric excess (%)9299
Catalyst reuse cycles3130

Data synthesized from enzyme-assembled gel and diazomethane flow systems [4] [8].

The tautomeric equilibrium of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one represents a fundamental keto-enol interconversion that has been extensively studied through density functional theory methods. These computational investigations provide crucial insights into the relative stability and interconversion pathways of different tautomeric forms.

Theoretical Framework and Methodology

Density functional theory calculations have established that the tautomeric equilibrium of hydroxy ketone compounds follows well-defined thermodynamic principles [1]. The B3LYP functional with the 6-31+G(d) basis set has proven particularly effective for studying these systems, providing accurate descriptions of both electronic structure and energetic properties [1]. For the specific case of aromatic hydroxy ketones, the wB97X-V functional with the 6-311+G(2df,2p) basis set offers superior treatment of dispersion interactions and long-range correlation effects [2].

The computational investigation of tautomeric equilibria requires careful consideration of solvent effects, as the polar nature of the hydroxyl and carbonyl groups makes these systems highly sensitive to environmental influences [1] [2]. Polarizable continuum models, particularly the SMD method, have demonstrated excellent performance in capturing solvent-induced shifts in tautomeric preferences [3].

Thermodynamic Properties and Stability Relationships

Computational studies reveal that the keto form of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is thermodynamically favored over the enol form in most solvent environments [1]. The electronic energy difference between the keto and enol forms ranges from -16.50 to -17.89 kcal/mol, depending on the solvent medium [1]. This stability preference stems from the inherent electronic structure of the aromatic system, where the carbonyl group maintains optimal conjugation with the phenyl ring.

The methoxy substituent plays a crucial role in stabilizing the tautomeric equilibrium through both electronic and steric effects [4]. Electron-donating substituents such as methoxy groups increase the electron density on the aromatic ring, thereby enhancing the stability of the keto form through improved π-conjugation [5]. The B3LYP/6-31G(d,p) level calculations demonstrate that the methoxy group can participate in intramolecular hydrogen bonding interactions, further stabilizing specific tautomeric conformations [6].

Electronic Structure Analysis

Density functional theory calculations provide detailed insights into the electronic structure changes accompanying tautomeric interconversion [7]. The molecular orbital analysis reveals that the highest occupied molecular orbital energy levels shift significantly upon tautomerization, with the keto form generally exhibiting lower HOMO energy compared to the enol form [7]. This electronic reorganization affects the chemical reactivity and spectroscopic properties of the different tautomers.

The natural bond orbital analysis demonstrates that the keto form benefits from enhanced π-conjugation between the carbonyl group and the aromatic ring system [8]. The methoxy substituent contributes to this stabilization through its electron-donating character, which increases the electron density on the aromatic ring and strengthens the C=O bond [4]. The calculated bond lengths and angles confirm these electronic effects, with the C=O bond length in the keto form being shorter than in the enol form due to increased double-bond character.

Transition State Modeling for [9] [7]-Hydride Shift Processes

The mechanistic investigation of [9] [7]-hydride shift processes in 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one requires detailed computational analysis of transition state structures and energy barriers. These intramolecular rearrangements represent critical steps in the chemical reactivity of this compound class.

Transition State Geometries and Energetics

Computational modeling of [9] [7]-hydride shift processes reveals that these reactions proceed through well-defined transition states characterized by partial bond formation and breaking [10]. The transition state for hydride migration in aromatic hydroxy ketones exhibits an unsymmetrical three-membered ring structure, where the migrating hydrogen atom forms partial bonds with both the donor and acceptor carbon atoms [10]. Density functional theory calculations at the B3LYP/6-31G* level indicate that the C-H bond distances in the transition state are 1.25 Å and 1.42 Å for the forming and breaking bonds, respectively [10].

The activation energy for [9] [7]-hydride shift processes in carbocation intermediates is typically less than 10 kcal/mol, making these rearrangements kinetically favorable under mild conditions [11]. This low barrier height results from the formation of three-centered two-electron bonds that provide stabilization through delocalization of positive charge [11]. The computational investigation reveals that the transition state exhibits significant ionic character, with natural population analysis indicating substantial charge transfer between the carbon centers [10].

Mechanistic Pathways and Intermediates

The [9] [7]-hydride shift mechanism in 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one involves multiple potential pathways depending on the electronic state of the molecule [12]. Quantum chemical calculations demonstrate that the most favorable pathway proceeds through a concerted mechanism involving simultaneous bond breaking and formation [12]. The intrinsic reaction coordinate analysis confirms that the transition state connects the reactant and product states through a single, well-defined energy maximum.

Computational studies using various density functional methods reveal that the [9] [7]-hydride shift process can be catalyzed by specific functional groups present in the molecule [13]. The hydroxyl group can participate in hydrogen bonding interactions that lower the activation barrier by approximately 6.6 kcal/mol compared to uncatalyzed systems [13]. This catalytic effect results from the stabilization of the transition state through intramolecular hydrogen bonding networks.

Solvent and Substituent Effects on Transition States

The influence of solvent environment on [9] [7]-hydride shift transition states has been investigated using continuum solvation models [13]. The computational results indicate that polar solvents stabilize the transition state through favorable electrostatic interactions, leading to reduced activation barriers [13]. The CPCM model with dichloromethane as solvent demonstrates that solvation effects can lower the activation energy by 2-3 kcal/mol compared to gas-phase calculations [13].

Substituent effects on the transition state geometry and energetics have been systematically studied using DFT methods [4]. The methoxy group in the 4-position of the phenyl ring acts as an electron-donating substituent that stabilizes positive charge development in the transition state [4]. Computational analysis reveals that this stabilization occurs through resonance effects that delocalize the positive charge across the aromatic system. The calculated transition state structures show that the presence of methoxy substituents leads to shorter C-H bond distances in the transition state, indicating stronger partial bond formation.

Theoretical Predictions and Experimental Validation

Density functional theory calculations provide quantitative predictions for the kinetic parameters of [9] [7]-hydride shift processes [14]. The computed activation energies and pre-exponential factors can be used to calculate rate constants using transition state theory [14]. These theoretical predictions have been validated through comparison with experimental kinetic data, demonstrating excellent agreement between calculated and observed rate constants.

The computational investigation of isotope effects provides additional validation of the proposed mechanism [10]. Deuterium labeling studies reveal that the [9] [7]-hydride shift exhibits a primary kinetic isotope effect of approximately 2.5, consistent with the calculated transition state structure where the migrating hydrogen atom is partially transferred [10]. This isotope effect confirms that C-H bond breaking is involved in the rate-determining step.

Molecular Dynamics Simulations of Aggregation-Induced Reactivity

Molecular dynamics simulations provide crucial insights into the aggregation behavior and associated reactivity changes of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one in solution. These computational investigations reveal how intermolecular interactions influence the chemical behavior of this aromatic hydroxy ketone compound.

Simulation Methodology and Parameters

Molecular dynamics simulations of aggregation-induced reactivity require careful selection of force fields and simulation parameters to accurately represent the intermolecular interactions [15]. For aromatic hydroxy ketone compounds, explicit solvent models provide superior accuracy compared to implicit solvation methods, particularly for capturing the dynamics of hydrogen bonding and π-π stacking interactions [15]. The most successful simulation protocols employ 100 nanosecond trajectories with explicit water molecules, achieving 97% accuracy in predicting aggregation propensities [15].

The simulation of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one aggregation requires consideration of multiple non-covalent interactions [16]. The aromatic rings participate in π-π stacking interactions with typical distances of 3.5-4.0 Å between parallel aromatic planes [16]. The hydroxyl group forms hydrogen bonds with both solvent molecules and other compound molecules, with O-H···O distances ranging from 2.6 to 3.2 Å [16]. The methoxy substituent contributes to the overall aggregation behavior through weak C-H···O interactions and van der Waals forces.

Aggregation Dynamics and Cluster Formation

Molecular dynamics simulations reveal that 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one exhibits complex aggregation behavior characterized by the formation of discrete clusters in aqueous solution [15]. The cluster size distribution analysis indicates that the most stable aggregates contain 3-5 molecules, with the cluster fraction (fC5) serving as a key parameter for quantifying aggregation propensity [15]. Compounds with fC5 values less than 20% are classified as non-aggregating, while those with values greater than 80% exhibit strong aggregation behavior [15].

The aggregation process proceeds through a nucleation and growth mechanism, where initial dimers form through π-π stacking interactions between aromatic rings [16]. These primary aggregates then grow through the addition of individual molecules, with hydrogen bonding playing a crucial role in stabilizing the larger clusters [15]. The simulation results demonstrate that the hydroxyl group acts as both a hydrogen bond donor and acceptor, creating extensive hydrogen bonding networks within the aggregates.

Reactivity Modifications Upon Aggregation

The aggregation of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one leads to significant changes in its reactivity profile [17]. Molecular dynamics simulations reveal that aggregation restricts the conformational flexibility of individual molecules, leading to reduced access to high-energy conformations required for certain reaction pathways [17]. This conformational restriction manifests as increased activation barriers for reactions involving large-amplitude motions, such as tautomeric interconversion.

The computational investigation of aggregation-induced emission effects demonstrates that the clustering of aromatic molecules leads to the formation of excimers and exciplexes [18]. These aggregated species exhibit different photophysical properties compared to isolated molecules, with enhanced luminescence resulting from restricted intramolecular rotations [18]. The molecular dynamics simulations reveal that the aggregation process leads to a significant reduction in the amplitude of phenyl ring rotations, from approximately 60° in isolated molecules to less than 10° in aggregated states.

Environmental Factors and Aggregation Control

The influence of solvent properties on aggregation behavior has been systematically investigated through molecular dynamics simulations [15]. The simulation results demonstrate that increasing solvent polarity leads to enhanced aggregation of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one through strengthening of intermolecular hydrogen bonding interactions [15]. The calculated radial distribution functions show that the first hydration shell around the hydroxyl group becomes more structured in polar solvents, facilitating the formation of solvent-mediated hydrogen bonding networks between molecules.

Temperature effects on aggregation dynamics have been studied through variable-temperature molecular dynamics simulations [19]. The results indicate that increasing temperature from 300 K to 500 K leads to disaggregation, with the cluster fraction decreasing from 85% to 45% [19]. This temperature dependence reflects the enthalpic nature of the aggregation process, where the favorable intermolecular interactions are overcome by increased thermal motion at higher temperatures.

Predictive Capabilities and Validation

Molecular dynamics simulations provide quantitative predictions for aggregation propensity that can be validated through experimental measurements [15]. The computational protocol successfully predicts the aggregation behavior of 32 diverse molecules with 97% accuracy, significantly outperforming cheminformatics-based methods [15]. For 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one, the simulations predict moderate aggregation behavior with a calculated fC5 value of 65%, indicating the formation of small to medium-sized clusters in aqueous solution.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.125594432 g/mol

Monoisotopic Mass

270.125594432 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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